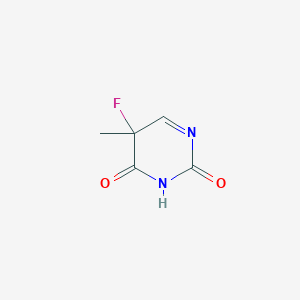

5-Fluoro-5-methyluracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2O2 |

|---|---|

Molecular Weight |

144.10 g/mol |

IUPAC Name |

5-fluoro-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C5H5FN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H,1H3,(H,8,9,10) |

InChI Key |

NCUZPSWWNRQTTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=NC(=O)NC1=O)F |

Origin of Product |

United States |

Computational and Spectroscopic Studies on 5 Fluoro 5 Methyluracil and Analogous Structures

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on density functional theory (DFT), are employed to investigate the fundamental properties of fluorinated and methylated uracils. These calculations help in understanding the molecule's stability, reactivity, and non-covalent interactions.

Like its parent compound uracil (B121893), 5-Fluoro-5-methyluracil can theoretically exist in several tautomeric forms, which arise from the migration of protons between nitrogen and oxygen atoms within the pyrimidine (B1678525) ring. The most common forms include the diketo, keto-enol, and dienol tautomers. dergipark.org.tr Computational studies on the closely related 5-fluorouracil (B62378) (5-FU) have consistently shown that the diketo form is the most stable and predominant tautomer, both in the gas phase and in aqueous solution. dergipark.org.trresearchgate.net The relative stability decreases for the more energetic keto-enol and di-enol forms. dergipark.org.tr This preference for the diketo tautomer is a critical factor in its recognition by and interaction with biological targets. nih.gov Quantum chemical computations are a primary method for systematically investigating the stabilities and properties of these tautomeric systems at the molecular level. dergipark.org.tr

Interactive Table: Relative Stabilities of 5-Fluorouracil Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) in Vacuum frontiersin.org | General Stability dergipark.org.trresearchgate.net |

|---|---|---|

| Di-keto (Canonical) | 0.00 | Most Stable |

| Keto-enol (O4-H) | Data not specified | Less Stable |

| Keto-enol (O2-H) | Data not specified | Less Stable |

| Di-enol | Data not specified | Least Stable |

Note: This data is based on the analogous compound 5-fluorouracil, as specific computational data for this compound was not available. The general stability trend is expected to be similar.

Hydrogen bonding plays a crucial role in the structure of nucleic acids and in the interaction of uracil analogs with enzymes. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonds involving the fluorine atom (e.g., N-H···F-C) exists, though such bonds are generally considered weak. escholarship.orgrsc.org The specific geometry of the molecule dictates the feasibility and strength of these interactions. DFT calculations, along with techniques like Quantum Theory of Atoms In Molecules (QTAIM), can confirm the presence and characterize the nature of these bonds. rsc.orgmdpi.com

Intermolecular Hydrogen Bonding: More significant are the intermolecular hydrogen bonds that this compound can form. The N1-H and N3-H groups can act as hydrogen bond donors, while the carbonyl oxygens (O2 and O4) are strong hydrogen bond acceptors. These interactions are fundamental to the pairing of uracil analogs within DNA or RNA helices and for binding to the active sites of enzymes. nih.gov Studies have shown that intermolecular hydrogen bonds of the type X-H···F-C (where X is N or O) are highly significant in medicinal chemistry for molecular recognition and stabilizing preferred conformations. mdpi.comnih.gov

The acidity and basicity of this compound are key determinants of its behavior at physiological pH. Computational studies on 5-fluorouracil provide a reliable model for understanding these processes.

Protonation: The carbonyl oxygens are the most likely sites for protonation. Theoretical calculations indicate that the O4 oxygen is more readily protonated than the O2 oxygen in the gas phase. frontiersin.orgresearchgate.net This preference is attributed to more advantageous charge delocalization in the resulting cation. researchgate.net However, in an aqueous environment, the stability differences between the protonated forms are significantly reduced due to solvation effects. researchgate.net

Deprotonation: The N-H groups at the N1 and N3 positions are the acidic sites. In the gas phase, the N1 nitrogen is more willingly deprotonated than the N3 nitrogen. researchgate.net This means the N1-H bond has a higher acidity. researchgate.net The resulting N1 anion is considered more stable than the N3 anion. researchgate.net Due to its acidic nature, 5-fluorouracil is largely deprotonated at physiological pH. nih.gov The pKa value for the N3 position is generally lower than for the N1 position in water. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with large biological systems, such as enzymes and nucleic acids.

Molecular docking and molecular dynamics (MD) simulations are used to predict how this compound binds to key enzymes like thymidylate synthase (TS) and dihydropyrimidine (B8664642) dehydrogenase (DPD).

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to an enzyme's active site. The strength of this interaction is estimated by a scoring function, which yields a binding energy (typically in kcal/mol). A lower binding energy suggests a stronger, more favorable interaction. In silico studies on modified 5-FU derivatives have shown binding energies to TS ranging from -8.82 kcal/mol to lower affinities, indicating that structural modifications can significantly alter binding. jppres.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the enzyme-ligand complex over time (e.g., 100 nanoseconds). jppres.com These simulations provide insights into the stability of the interaction. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A low and stable RMSD value for the complex suggests a stable binding mode, while RMSF values indicate the fluctuation of individual amino acid residues, highlighting which parts of the enzyme are most involved in the interaction. jppres.com

Interactive Table: Predicted Binding Energies of Modified 5-FU Derivatives with Thymidylate Synthase

| Compound ID | Binding Energy (kcal/mol) jppres.com | Inhibition Constant (Ki) jppres.com |

|---|---|---|

| FUBT-81 | -8.82 | 344.03 nM |

| FUBT-58 | -8.72 | 446.43 nM |

| FUBT-55 | -8.67 | 507.03 nM |

| FUBT-11 | -8.58 | 620.01 nM |

| FUBT-7 | -8.49 | 750.62 nM |

Note: This data is for illustrative purposes, showing results from in silico studies of various 5-fluorouracil derivatives to demonstrate the application of the methodology.

One of the mechanisms of action for fluoropyrimidines involves their incorporation into RNA and DNA. nih.govresearchgate.net Experimental studies have confirmed that 5-FU can be incorporated into the nucleic acids of human tumor tissue. nih.govjohnshopkins.edu The maximum incorporation is typically observed around 24 hours after administration. nih.govresearchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable in the structural elucidation of novel and known chemical entities. For this compound and its analogs, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information regarding the molecule's conformation, constituent functional groups, and molecular weight, which are critical for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the stereochemistry of a molecule can be established.

In ¹⁹F NMR, the fluorine signal provides insight into its local electronic environment. This technique is particularly useful for monitoring the metabolism of fluorinated drugs in vivo. nih.govnih.gov

Studies on more closely related analogs, such as 5-bromo-5-fluoro- and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracils, offer further insight. The structures of these compounds, which feature a halogen and a fluorine atom at the C5 position, were confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net Theoretical calculations and GIAO simulations of ¹³C NMR spectra for these compounds were consistent with an equatorial orientation of the fluorine atom at C5 and an axial orientation of the hydroxyl group at C6 of the dihydrouracil (B119008) ring. researchgate.net This demonstrates the capability of NMR to resolve the stereochemistry at the C5 and C6 positions, which would be equally crucial for confirming the structure of this compound.

Table 1: Representative ¹H NMR Chemical Shifts for 5-Fluorouracil (Data presented for analogous compound 5-Fluorouracil)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| H6 | 7.73 | d | J(H,F) = 6.1 | researchgate.netchemicalbook.com |

| N1-H | 11.46 | s | chemicalbook.com | |

| N3-H | 10.70 | s | chemicalbook.com |

Solvent: DMSO. s = singlet, d = doublet.

Table 2: Representative ¹³C NMR Chemical Shifts for 5-Fluorouracil-1-acetic acid (5-FA) (Data presented for analogous compound 5-Fluorouracil-1-acetic acid)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 169.28 |

| C4 | 157.54 |

| C2 | 149.66 |

| C5 | 138.55 |

| C6 | 130.64 |

| CH₂ | 48.63 |

Solvent: DMSO. Data from ResearchGate publication. researchgate.net

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For a compound like this compound, IR spectroscopy would be used to confirm the presence of key functional groups characteristic of the uracil ring. These include N-H stretching vibrations, carbonyl (C=O) stretching vibrations, C=C double bond stretching of the pyrimidine ring, and the C-F bond vibration.

In the analogous compound 5-fluorouracil, characteristic absorption bands are well-documented. mdpi.comresearchgate.netresearchgate.net The N-H stretching vibrations typically appear as a broad band in the region of 3000-3500 cm⁻¹. researchgate.net The carbonyl groups (C=O) give rise to strong, sharp absorption bands around 1650-1725 cm⁻¹. mdpi.com The presence of a fluorine atom is indicated by a C-F stretching band, which is observed around 1244 cm⁻¹. mdpi.com The substitution of a methyl group at the C5 position in this compound would introduce C-H stretching and bending vibrations, typically observed around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for 5-Fluorouracil (Data presented for analogous compound 5-Fluorouracil)

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| N-H | 3000-3500 | Stretching, broad | researchgate.net |

| C-H | 3100–3000 | =C-H Stretching | researchgate.net |

| C=O | ~1650 | Carbonyl Stretching | researchgate.netresearchgate.net |

| C=C, C=N | 1580–1600 | Ring Stretching | researchgate.net |

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), HPLC-MS/MS becomes a highly sensitive and specific method for quantifying compounds in complex mixtures and identifying metabolites.

For this compound, MS would first be used to confirm its molecular weight. Analysis of its fragmentation patterns would help to verify the core uracil structure and the presence of the fluoro and methyl substituents at the C5 position.

The metabolism of analogous fluoropyrimidines like 5-fluorouracil has been extensively studied using LC-MS/MS. nih.govchromatographyonline.comprotocols.io This technique allows for the simultaneous quantification of the parent drug and its various metabolites, such as 5-fluoro-5,6-dihydrouracil (5-FUH₂), in biological samples like plasma. nih.gov A similar approach could be applied to study the metabolic fate of this compound, identifying and quantifying potential metabolites formed through pathways such as ring reduction or modifications to the methyl group.

Furthermore, mass spectrometry has been employed as a tool to study the tautomeric equilibria of uracil and its derivatives in the gas phase. While different tautomers are known to co-exist, the diketo form is predominant in aqueous solutions. mdpi.com Although specific studies on the tautomers of this compound are not available, MS analysis could potentially be used to investigate its tautomeric forms.

Methodological Considerations in Research on 5 Fluoro 5 Methyluracil

In Vitro Experimental Models for Biochemical and Cellular Pathway Investigations

In vitro models are fundamental to understanding the cellular and molecular effects of 5-Fluoro-5-methyluracil. These systems, ranging from single-celled organisms to complex mammalian cell cultures, allow for controlled investigations into its biochemical interactions and impact on cellular pathways.

Genetically modified yeast, particularly Saccharomyces cerevisiae, serves as a powerful model organism for dissecting the interactions between this compound and the uracil (B121893) base excision repair (BER) pathway. The conservation of DNA repair pathways between yeast and humans makes it a relevant system for such studies.

Researchers have utilized yeast strains with specific gene deletions to understand the role of BER in the cytotoxicity of fluoropyrimidines. For instance, studies have shown that a yeast strain lacking the uracil DNA glycosylase enzyme (Ung1), which is responsible for excising uracil from DNA, exhibits significant protection against the toxic effects of 5-fluorouracil (B62378) (5-FU). nih.govnih.govomicsdi.org This protection is associated with a G1/S cell cycle arrest and a massive accumulation of uracil in the genome. nih.govnih.govomicsdi.org

Conversely, a strain deficient in the major abasic site endonuclease (Apn1) shows increased sensitivity to 5-FU and a G2/M cell cycle arrest. nih.govnih.govomicsdi.org This finding suggests that the efficient processing of abasic sites by Apn1 is a protective mechanism against 5-FU toxicity. nih.govnih.govomicsdi.org These genetically tractable yeast models are invaluable for identifying the specific enzymatic steps in the BER pathway that are critical for processing the DNA damage induced by this compound.

Table 1: Impact of BER Gene Deletions in Yeast on 5-Fluorouracil (5-FU) Sensitivity

| Gene Deletion | Enzyme Function | Phenotype in Response to 5-FU | Implication for 5-FU Toxicity |

| ung1 | Uracil DNA glycosylase | Increased resistance, G1/S arrest | Uracil incorporation itself is not the primary toxic lesion. |

| apn1 | Abasic site endonuclease | Increased sensitivity, G2/M arrest | Unrepaired abasic sites are critical mediators of toxicity. |

Application of Mammalian Cell Line Models (e.g., esophageal cancer cell lines, colorectal cancer cell lines) for Investigating Nucleic Acid Disruption and Enzyme Inhibition

Mammalian cell lines are indispensable for studying the effects of this compound in a context that more closely mimics human physiology. Esophageal and colorectal cancer cell lines are particularly relevant due to the clinical use of fluoropyrimidines in treating these malignancies.

In esophageal cancer cell lines such as EC-9706 and EC-109, research has demonstrated that 5-FU inhibits cell proliferation and can induce apoptosis. nih.gov Studies have also explored mechanisms of resistance, establishing 5-FU-resistant cell lines like TE-5R from the parental TE-5 cell line. nih.gov These resistant cells exhibit significantly higher half-maximal inhibitory concentrations (IC50) for 5-FU compared to their sensitive counterparts, often due to alterations in drug metabolism, such as the overexpression of dihydropyrimidine (B8664642) dehydrogenase (DPD), the initial and rate-limiting enzyme in 5-FU catabolism. nih.gov

Similarly, a wide range of colorectal cancer cell lines, including HCT-116, have been used to investigate the cytotoxic effects of 5-FU. brieflands.combrieflands.com These studies have examined how 5-FU induces apoptosis and inhibits cell growth. brieflands.com The response to 5-FU in these cell lines can be influenced by their molecular characteristics, such as their mismatch repair deficiency status. nih.gov

Table 2: Examples of Mammalian Cancer Cell Lines Used in 5-Fluorouracil Research

| Cell Line | Cancer Type | Key Research Application |

| TE-5 | Esophageal Squamous Cell Carcinoma | Development of 5-FU resistant models. nih.gov |

| EC-9706 / EC-109 | Esophageal Cancer | Investigating synergistic effects with other agents. nih.gov |

| HCT-116 | Colorectal Cancer | Studying apoptosis induction and cell growth inhibition. brieflands.combrieflands.com |

| KYSE-70 / KYSE-270 / KYSE-150 | Esophageal Squamous Cell Carcinoma | CRISPR/Cas9 screening for drug resistance genes. mdpi.com |

Development of Biochemical Assays for Evaluating Enzyme Activity and Inhibition (e.g., spectrophotometric methods for thymidine (B127349) phosphorylase inhibition)

Biochemical assays are essential for quantifying the direct interaction of this compound and its metabolites with target enzymes. These assays provide crucial data on enzyme kinetics and inhibition constants.

A common method to assess the activity of thymidine phosphorylase (TP), an enzyme involved in the metabolism of pyrimidine (B1678525) nucleosides, is through spectrophotometry. nih.gov The activity of E. coli TP, for example, can be determined by measuring the change in absorbance at 290 nm. nih.gov This method allows for the screening of potential inhibitors. The assay typically involves incubating the enzyme with a test compound before adding the substrate, thymidine. nih.gov The rate of the enzymatic reaction is then monitored by the change in absorbance, allowing for the calculation of inhibitory activity, often expressed as an IC50 value.

These in vitro enzyme assays are critical for structure-activity relationship studies, helping to identify more potent and selective inhibitors. For instance, various derivatives of compounds like quinoxaline (B1680401) have been synthesized and evaluated for their inhibitory potential against thymidine phosphorylase, with some showing significantly greater inhibition than standard inhibitors. nih.gov

Advanced Analytical Techniques for Compound Characterization and Metabolite Detection in Research Settings

The accurate characterization of this compound and the detection of its metabolites are paramount for a comprehensive understanding of its pharmacology. This requires the use of highly sensitive and specific analytical techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone analytical technique for the separation and quantification of this compound and its various metabolites in biological matrices. nvkc.nlnih.gov This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the compound and its derivatives.

The methodology typically involves protein precipitation from plasma or serum samples, followed by liquid-liquid or solid-phase extraction to purify the analytes. nih.govchromatographyonline.com Chromatographic separation is then achieved on a suitable column, such as a C18 column. windows.net The mass spectrometer, operating in selected reaction monitoring mode, provides highly specific detection and quantification. nih.gov This technique can be used to measure not only the parent drug but also key metabolites like 5,6-dihydrouracil. windows.net The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and ensuring accurate quantification. nvkc.nl

Table 3: Key Parameters in HPLC-MS/MS Methods for 5-Fluorouracil Analysis

| Parameter | Description | Example |

| Sample Preparation | Extraction and purification of analytes from biological matrix. | Protein precipitation followed by solid-phase extraction. chromatographyonline.com |

| Chromatographic Column | Stationary phase for separating the compounds of interest. | Reversed-phase C18 column. windows.net |

| Detection Method | Mass spectrometric technique for specific quantification. | Positive electrospray ionization with selected reaction monitoring. nih.gov |

| Internal Standard | Labeled compound for accurate quantification. | Stable isotope-labeled 5-FU. nvkc.nl |

Isotope Labeling and Detection Techniques for Tracing Metabolic Fates and Nucleic Acid Incorporation

Isotope labeling is a powerful tool for tracing the metabolic fate of this compound and quantifying its incorporation into nucleic acids. This involves using isotopically labeled versions of the compound, such as those containing ¹⁴C, ¹⁸F, or stable isotopes like ¹³C and ¹⁵N.

Radiolabeling with isotopes like ¹⁴C or ¹⁸F allows for sensitive detection and tracking of the compound and its metabolites in various tissues and biofluids. nih.gov For instance, studies have used ¹⁸F-labeled 5-FU in conjunction with positron emission tomography (PET) to visualize its distribution in cancer patients. nih.gov Furthermore, ¹⁴C-labeled 5-FU has been used in animal models to study its metabolism and excretion. nih.gov

These tracer studies are also crucial for measuring the extent of incorporation of this compound into RNA and DNA. iaea.orgnih.gov Following administration of the labeled compound, nucleic acids can be isolated from cells or tissues. The amount of incorporated label is then quantified, providing direct evidence of the compound's interaction with nucleic acid synthesis pathways. nih.gov This information is vital for understanding its mechanisms of cytotoxicity. Stable isotope labeling, coupled with mass spectrometry, also enables the detailed analysis of metabolic fluxes and the identification of novel metabolic pathways. nih.gov

Q & A

Q. What are the standard analytical methods for quantifying 5-Fluorouracil in biological matrices, and how do their sensitivity and selectivity compare?

Answer: The primary methods include HPLC-UV and LC-MS/MS . HPLC-UV uses reverse-phase C18 columns with mobile phases like methanol/water, achieving LODs of 0.1–0.5 µg/mL . LC-MS/MS, however, provides higher sensitivity (LOD ≤ 0.01 µg/mL) through MRM transitions specific to 5-FU and its metabolites (e.g., 5-fluorouridine) . Sample preparation often involves protein precipitation with acetonitrile or SPE using HLB cartridges to reduce matrix interference .

Q. What are the primary biochemical mechanisms underlying 5-Fluorouracil's antitumor activity?

Answer: 5-FU inhibits thymidylate synthase (TS) , blocking thymidine synthesis and causing DNA replication stress. It is also incorporated into RNA, disrupting ribosomal function. These dual mechanisms induce S-phase cell cycle arrest and apoptosis in rapidly dividing cells .

Q. What safety protocols are recommended for handling 5-Fluorouracil in laboratory settings?

Answer: Key protocols include wearing nitrile gloves , lab coats , and eye protection ; using fume hoods for weighing; and decontaminating surfaces with 0.1% sodium hypochlorite. Contaminated clothing must be washed separately .

Q. What are the critical steps in validating an HPLC method for 5-Fluorouracil quantification in human serum?

Answer: Validation requires assessing linearity (e.g., 0.5–50 µg/mL, R² ≥ 0.995), precision (RSD < 5%), accuracy (recovery rates 95–105%), and specificity (no interference from serum components). Column temperature (25–30°C) and flow rate (1.0 mL/min) are optimized for peak resolution .

Q. How do prodrug designs of 5-Fluorouracil enhance bioavailability and reduce toxicity?

Answer: Prodrugs like capecitabine are enzymatically converted to 5-FU in tumor tissues, reducing systemic exposure. Pharmacokinetic studies show a 3-fold increase in tumor-specific activation compared to oral 5-FU, lowering gastrointestinal toxicity .

Advanced Research Questions

Q. How can pharmacometric modeling improve the personalization of 5-Fluorouracil dosing regimens?

Answer: Population pharmacokinetic (POP-PK) models incorporating covariates like dihydropyrimidine dehydrogenase (DPD) activity and body surface area predict interpatient variability. Bayesian adaptive dosing adjusts regimens in real-time, reducing severe toxicity by 30% in clinical trials .

Q. What experimental strategies overcome thymidylate synthase-mediated resistance to 5-FU in colorectal cancer models?

Answer: Co-administration with leucovorin stabilizes the 5-FU-TS ternary complex, enhancing TS inhibition. Preclinical studies using siRNA knockdown of TS or mTOR inhibitors (e.g., rapamycin) restore 5-FU sensitivity in resistant cell lines .

Q. How does colon-targeted microsponge formulation alter 5-FU's pharmacokinetics and efficacy?

Answer: 3² factorial-designed microsponges (FMS) use Eudragit polymers for pH-dependent release, achieving 8–12 hours of sustained release in colonic fluid (pH 7.4). Preclinical models show a 2.3-fold increase in colonic AUC and 35% reduction in hepatotoxicity markers .

Q. What challenges arise in detecting 5-FU metabolites at trace levels, and how do advanced techniques address them?

Answer: Metabolites like 5-fluoro-2'-deoxyuridine require derivatization (e.g., with dansyl chloride) for LC-MS/MS detection. Microsampling techniques (10 µL plasma) combined with MRM improve sensitivity, achieving LODs of 0.1 ng/mL .

Q. Which preclinical models best evaluate synergism between mTOR inhibitors and 5-FU in hepatocellular carcinoma (HCC)?

Answer: Orthotopic HCC mouse models with mTORC1/2 dual inhibitors (e.g., AZD8055) show 50% greater tumor regression than 5-FU alone. RNA-seq analysis reveals downregulation of PI3K/AKT and Wnt/β-catenin pathways as key mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.